molecular formula C7HF13O3 B7805973 Perfluoro-4-isopropoxybutanoic acid CAS No. 801212-59-9

Perfluoro-4-isopropoxybutanoic acid

Cat. No.: B7805973
CAS No.: 801212-59-9
M. Wt: 380.06 g/mol
InChI Key: HFUCGDPRBKRBFR-UHFFFAOYSA-N
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Description

Perfluoro-4-isopropoxybutanoic acid (PFPE-1, also designated PFECA-G by the U.S. EPA ) is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated carbon chain with an isopropoxy (–O–C₃F₇) substituent at the fourth carbon position and a terminal carboxylic acid group. PFPE-1 is part of the broader PFECA (perfluoroalkyl ether carboxylic acid) category, which is noted for its industrial applications and environmental persistence .

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O3/c8-2(9,1(21)22)3(10,11)7(19,20)23-4(12,5(13,14)15)6(16,17)18/h(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUCGDPRBKRBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF13O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663110
Record name Perfluoro-4-isopropoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801212-59-9
Record name Perfluoro-4-isopropoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-4-isopropoxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Electrochemical Fluorination (ECF)

ECF involves reacting hydrocarbon precursors with hydrogen fluoride under high voltage, producing perfluorinated compounds. For example, perfluorooctanoic acid (PFOA) is synthesized via ECF of octanoyl chloride, yielding a mixture of linear and branched isomers. While no direct evidence links ECF to this compound, analogous pathways could involve fluorinating a butanoic acid derivative with an isopropoxy group. Challenges include controlling isomer distribution and minimizing byproducts like cyclic ethers.

Telomerization

Telomerization uses fluorotelomer iodides (e.g., CF3_3(CF2_2)n_nI) as building blocks. These iodides undergo sequential addition with tetrafluoroethylene, followed by oxidation to carboxylic acids. For this compound, a hypothetical route might involve:

  • Telogen Formation : Synthesis of a perfluorinated iodide with an isopropoxy group, e.g., CF3_3CF2_2CF2_2CF2_2-O-CH(CH3_3)2_2-I.

  • Taxogen Addition : Reaction with tetrafluoroethylene (C2_2F4_4) to extend the carbon chain.

  • Oxidation : Conversion of the terminal iodide to a carboxylic acid using SO3_3 or another oxidizing agent.

This method would yield a linear structure, avoiding branched isomers common in ECF.

Pyrolysis of Perfluorocarboxylic Acid Derivatives

Patent US2926203A describes pyrolyzing perfluorocarboxylic acids or their salts at 400–650°C to form perfluoroolefins. While the patent focuses on decarboxylation, adjusting reaction conditions (e.g., lower temperatures, controlled atmospheres) could favor acid retention. For example, heating a perfluorinated acid with an isopropoxy group in the presence of inert gases like nitrogen might prevent decomposition.

Functional Group Introduction

Etherification Strategies

Introducing the isopropoxy group requires nucleophilic substitution. A potential pathway involves:

  • Synthesis of Perfluorinated Alcohol : Prepare a perfluorinated alcohol (e.g., CF3_3CF2_2CF2_2CF2_2-OH) via hydrolysis of a corresponding acyl fluoride.

  • Ether Formation : React the alcohol with isopropyl iodide ((CH3_3)2_2CHI) under basic conditions to form CF3_3CF2_2CF2_2CF2_2-O-CH(CH3_3)2_2.

  • Oxidation to Carboxylic Acid : Convert the terminal methyl group to a carboxylic acid via ozonolysis or catalytic oxidation.

Chemical Reactions Analysis

Types of Reactions

Perfluoro-4-isopropoxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens, alkylating agents, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various perfluorinated derivatives, which are used in different industrial applications. These products retain the stability and resistance to degradation characteristic of PFAS .

Scientific Research Applications

Chemical Properties and Structure

PFECA-G is characterized by its perfluorinated carbon chain, which contributes to its stability and resistance to degradation. The molecular formula is C7H5F13O3C_7H_5F_{13}O_3, and it contains both carboxylic acid and ether functional groups, enhancing its utility in various applications.

Industrial Applications

PFECA-G has been utilized in several industrial processes due to its surfactant properties. Key applications include:

  • Textile Treatments : PFECA-G is used in the textile industry for water- and stain-repellent finishes.
  • Coatings : It serves as a component in protective coatings for various materials, enhancing durability and resistance to environmental factors.
  • Aerospace and Automotive Industries : The compound is employed in manufacturing processes where high-performance materials are required.

Environmental Studies

Recent studies have highlighted the environmental persistence of PFECA-G due to its stable carbon-fluorine bonds. Research indicates that PFAS compounds, including PFECA-G, accumulate in various environmental matrices such as:

  • Water Bodies : Detection of PFECA-G in surface and groundwater raises concerns about its long-term ecological effects.
  • Soil and Sediment : Its presence in soil samples suggests potential bioaccumulation in terrestrial ecosystems.

Toxicological Research

Toxicological evaluations of PFECA-G are critical for understanding its health implications. Recent studies have focused on:

  • In Vitro Toxicokinetics : Research has demonstrated that PFECA-G exhibits significant hepatic clearance rates, indicating potential metabolic pathways that could influence toxicity profiles .
  • Developmental Toxicity Screening : Using model organisms like zebrafish, studies have assessed the developmental impacts of PFECA-G exposure, revealing potential neurodevelopmental risks .

Table 1: Summary of Research Findings on PFECA-G

Study FocusKey FindingsReference
Industrial ApplicationsUsed in textiles and coatings
Environmental ImpactDetected in water bodies; persistent in soil
ToxicokineticsHepatic clearance observed; metabolic pathways
Developmental ToxicityNeurodevelopmental risks identified in zebrafish

Case Study 1: Industrial Discharge Analysis

A multi-industry study conducted by the EPA assessed PFAS discharges from various manufacturing facilities. It was found that PFECA-G was among the compounds released into wastewater, prompting further investigation into treatment technologies capable of reducing PFAS concentrations .

Case Study 2: Zebrafish Developmental Toxicity Screening

In a screening study using zebrafish embryos, exposure to various PFAS, including PFECA-G, indicated developmental toxicity at specific concentrations. The findings suggest a need for comprehensive assessments across different species to evaluate potential health risks associated with PFAS exposure .

Mechanism of Action

The mechanism of action of perfluoro-4-isopropoxybutanoic acid involves its interaction with various molecular targets and pathways. It is known to bind to proteins and other biomolecules, potentially disrupting their normal functions. This can lead to various biological effects, including changes in enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs

PFPE-1 shares structural similarities with other short-chain PFAS, differing primarily in the ether-linked substituent. Key analogs include:

Compound Molecular Formula Substituent Key Identifier
Perfluoro-4-isopropoxybutanoic acid Likely C₇HF₁₃O₃ –O–C₃F₇ (isopropoxy) PFECA-G
Perfluoro(4-methoxybutanoic) acid C₅HF₉O₃ –O–CF₃ (methoxy) ChemSpider ID 23955753
Perfluorobutanoic acid (PFBA) C₄HF₇O₂ None (straight-chain) CASRN 375-22-4

Structural Implications :

  • PFBA, lacking an ether group, has a shorter carbon chain (C4) and higher volatility, influencing its environmental mobility .

Hepatic Clearance and Metabolic Stability

Recent in vitro studies highlight significant differences in hepatic clearance (Clint values) among PFAS:

Compound Clint (μL/min/million cells) Metabolic Stability Key Findings
PFPE-1 5.78 Moderate Lower clearance than sulfonamides (e.g., PFOSA >15)
PFOSA (perfluorooctane sulfonamide) >15 Low High abiotic losses due to volatility
PFBA Not reported High Rapid renal elimination in vivo

Key Observations :

  • PFPE-1’s Clint value (5.78 μL/min/million cells) suggests slower hepatic metabolism compared to sulfonamide-based PFAS, which exhibit higher clearance rates (>15 μL/min/million cells) .

Environmental Persistence and Regulatory Context

  • PFPE-1 : As a PFECA, it is resistant to degradation due to strong C–F bonds and the ether moiety, leading to long-term environmental retention .
  • PFMOBA : Similar persistence is expected, though its smaller molecular size may enhance mobility in aquatic systems .
  • PFBA : Despite being a short-chain PFAS, its widespread detection in water supplies has prompted regulatory scrutiny under the U.S. EPA’s IRIS program .

Regulatory Status :

  • The EPA’s 2021 Multi-Industry PFAS Study classifies PFPE-1 under PFECA-G, emphasizing the need for monitoring its industrial emissions .
  • The Stockholm Convention’s consolidated guidance underscores the complexity of assessing fluorinated alternatives, including PFECAs, due to variable hazards and substitution challenges .

Biological Activity

Perfluoro-4-isopropoxybutanoic acid (PFPE-1) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which has garnered significant attention due to its widespread use and potential health impacts. This article provides a comprehensive overview of the biological activity of PFPE-1, synthesizing findings from various studies, highlighting its toxicokinetics, developmental toxicity, and potential mechanisms of action.

Overview of PFAS

PFAS are synthetic compounds characterized by carbon-fluorine bonds, known for their stability and resistance to degradation. Due to these properties, they have been widely used in industrial applications and consumer products, leading to environmental persistence and bioaccumulation in living organisms. The biological effects of PFAS, including PFPE-1, are a growing concern for public health and environmental safety.

Toxicokinetics of PFPE-1

Recent studies have evaluated the toxicokinetics of PFPE-1 using in vitro models. A significant finding was that PFPE-1 exhibited a hepatic clearance rate of 5.78 μL/min/million cells in human hepatocyte models, indicating its potential for metabolic processing in the liver . The study utilized liquid chromatography-mass spectrometry (LC-MS) to assess substrate depletion across various PFAS compounds, revealing that while some PFAS are readily metabolized, others show limited clearance .

Table 1: Hepatic Clearance Rates of Selected PFAS

CompoundHepatic Clearance (μL/min/million cells)
This compound (PFPE-1)5.78
Perfluorooctanoic acid (PFOA)4.52
Perfluorobutanoic acidNot Available

Developmental Toxicity Studies

Zebrafish models have been employed to assess the developmental toxicity of various PFAS compounds, including PFPE-1. In one study, exposure to multiple PFAS resulted in observable developmental and neurodevelopmental toxicity in zebrafish larvae . Specifically, PFPE-1 was evaluated alongside other compounds to determine its potency in inducing malformations or lethality during critical developmental windows.

Key Findings:

  • Benchmark Concentration (BMC): The BMC for developmental toxicity was established at 7.48 μM for related compounds; however, specific data on PFPE-1's BMC remains limited .
  • Effects on Morphology: Larval exposure led to significant morphological changes, indicating potential teratogenic effects.

The mechanisms underlying the biological activity of PFPE-1 are still being elucidated. Current research suggests that PFAS may influence various biological pathways, including endocrine disruption and oxidative stress responses. The structural characteristics of PFPE-1 may allow it to interact with specific cellular receptors or enzymes involved in metabolic processes.

Case Studies and Environmental Impact

Several case studies have highlighted the environmental persistence and bioaccumulation potential of PFAS, including PFPE-1. For instance:

  • Environmental Monitoring: Studies have detected PFAS in various matrices such as water, soil, and biota, raising concerns about their long-term ecological effects .
  • Human Exposure: Epidemiological studies indicate potential links between PFAS exposure and adverse health outcomes in humans, including immune system effects and developmental issues .

Q & A

Q. What systematic review frameworks are effective for synthesizing evidence on this compound’s health impacts?

  • Methodology : Follow PECO (Population, Exposure, Comparator, Outcome) criteria to screen studies. Tools like ROSES (RepOrting standards for Systematic Evidence Syntheses) ensure transparency. Prioritize mechanistic studies (e.g., receptor activation assays) to address causality and inform risk assessment .

Q. How can researchers address the paucity of data on this compound’s degradation products?

  • Methodology : Use high-resolution mass spectrometry (HRMS) with non-targeted analysis to identify transformation products in simulated environmental systems (e.g., UV irradiation, microbial communities). Compare fragmentation patterns with databases (e.g., NIST PFAS Library) and synthesize suspected metabolites for confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-4-isopropoxybutanoic acid
Reactant of Route 2
Reactant of Route 2
Perfluoro-4-isopropoxybutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.